Crenolanib Trifluoroacetic Acid Salt
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Overview
Description
Crenolanib Trifluoroacetic Acid Salt is a potent and selective inhibitor of class III receptor tyrosine kinases, including FMS-like Tyrosine Kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). This compound is primarily used in cancer research, particularly in the treatment of acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST) due to its ability to inhibit mutant forms of these kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Crenolanib Trifluoroacetic Acid Salt involves multiple steps, starting with the preparation of the core benzimidazole structure, followed by the introduction of the quinoline moiety and the piperidine ring. The final step involves the trifluoroacetylation to obtain the trifluoroacetic acid salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Crenolanib Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring, affecting its biological activity.
Reduction: Reduction reactions can alter the quinoline moiety, potentially impacting its kinase inhibition properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often studied for their potential as improved therapeutic agents with enhanced efficacy or reduced side effects .
Scientific Research Applications
Crenolanib Trifluoroacetic Acid Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new kinase inhibitors.
Biology: Employed in cell biology studies to investigate the role of FLT3 and PDGFR signaling pathways in cell proliferation and differentiation.
Medicine: Extensively studied in clinical trials for the treatment of AML and GIST, showing promise as a targeted therapy for these cancers.
Industry: Utilized in the pharmaceutical industry for the development of new cancer therapies and as a tool compound in drug discovery
Mechanism of Action
Crenolanib Trifluoroacetic Acid Salt exerts its effects by selectively inhibiting the activity of FLT3 and PDGFRα/β. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound is particularly effective against mutant forms of FLT3 and PDGFR, which are commonly associated with aggressive cancer phenotypes .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another FLT3 inhibitor used in the treatment of AML.
Sunitinib: A multi-kinase inhibitor targeting PDGFR and other kinases, used in the treatment of GIST and renal cell carcinoma.
Midostaurin: A FLT3 inhibitor approved for the treatment of AML.
Uniqueness
Crenolanib Trifluoroacetic Acid Salt is unique due to its high selectivity and potency against both wild-type and mutant forms of FLT3 and PDGFR. Unlike other inhibitors, it shows minimal off-target effects, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2.C2HF3O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;3-2(4,5)1(6)7/h2-8,13,17,19H,9-12,14-16,27H2,1H3;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXIMZJUWLNAHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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